LAM-003 -

LAM-003

Catalog Number: EVT-272444
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LAM-003 is a potent and orally bioavailable immunomodulating agent with potential antineoplastic activity/
Synthesis Analysis

The synthesis of LAM-003 involves creating a prodrug that can effectively deliver the active compound LAM-003A. The technical details of this synthesis focus on ensuring stability and bioavailability. The prodrug form enhances the pharmacokinetic properties of the active drug, allowing for better absorption and distribution within biological systems.

The synthesis typically includes:

  1. Chemical Reactions: The formation of ester bonds to create the prodrug.
  2. Purification Processes: Utilizing techniques such as chromatography to isolate and purify LAM-003 after synthesis.
  3. Characterization: Employing methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

LAM-003 has a complex molecular structure characterized by various functional groups that contribute to its biological activity. The molecular formula for LAM-003 is C24H35N2O17SC_{24}H_{35}N_{2}O_{17}S, with a molecular weight of approximately 641.596 Da.

Structural Data

  • SMILES Notation: The simplified molecular-input line-entry system representation allows for easy sharing and computational analysis.
  • Three-Dimensional Structure: The spatial arrangement of atoms within LAM-003 is critical for its interaction with target proteins, particularly heat shock protein 90.
Chemical Reactions Analysis

The primary chemical reactions involving LAM-003 include:

  1. Hydrolysis: Upon administration, LAM-003 undergoes hydrolysis to release LAM-003A, which then exerts its therapeutic effects.
  2. Interaction with Target Proteins: LAM-003A binds to heat shock protein 90, leading to the degradation of client oncoproteins that are essential for cancer cell survival.

These reactions are vital for understanding how LAM-003 functions at a biochemical level and its potential interactions with other therapeutic agents.

Mechanism of Action

The mechanism of action for LAM-003 primarily revolves around its role as a heat shock protein 90 inhibitor. By inhibiting this protein, LAM-003 disrupts the stabilization of various oncogenic proteins that cancer cells rely on for growth and survival.

Process Details

  1. Binding Affinity: LAM-003A binds to the ATP-binding site of heat shock protein 90, preventing ATP hydrolysis.
  2. Client Protein Degradation: This inhibition leads to the proteasomal degradation of client proteins such as FLT3, which are crucial for AML cell proliferation.

Data indicates that AML cells with FLT3 mutations exhibit heightened sensitivity to LAM-003 treatment compared to those without such mutations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to hydrolysis.
  • Reactivity: Reacts with nucleophiles during metabolic conversion to its active form.
Applications

LAM-003 has promising applications in scientific research and clinical settings:

The ongoing research into LAM-003 continues to reveal its potential not only as a therapeutic agent but also as a valuable tool in understanding cancer resistance mechanisms and developing new treatment strategies.

Introduction to LAM-003 in Oncological Research

Historical Context of HSP90 Inhibitors in Targeted Cancer Therapy

Heat shock protein 90 (HSP90) represents a critical molecular chaperone facilitating the stability, activation, and folding of client proteins, many of which are oncogenic drivers in malignancies. Early-generation HSP90 inhibitors like geldanamycin derivatives (e.g., 17-AAG) faced significant pharmacological limitations, including hepatotoxicity, poor solubility, and unfavorable pharmacokinetics [1] [7]. Despite promising preclinical activity in destabilizing oncoproteins (e.g., HER2, BCR-ABL, mutant p53), clinical trials yielded modest efficacy, partly due to inadequate target engagement and compensatory heat shock responses [1] [4]. The field evolved toward synthetic, fully resorcinol-containing inhibitors to improve solubility and reduce toxicity. LAM-003 (a prodrug of LAM-003A) emerged from this optimization wave, designed explicitly to overcome formulation challenges of its parent compound. Unlike earlier analogs requiring Captisol® for solubilization, LAM-003 features an L-alanine ester prodrug structure enabling high aqueous solubility and rapid enzymatic conversion in vivo to the active moiety LAM-003A, facilitating oral administration and enhanced bioavailability [1] [2].

Table 1: Evolution of Key HSP90 Inhibitors in Oncology

Compound GenerationRepresentative AgentsKey LimitationsInnovations in LAM-003
First (Benzoquinones)17-AAG, 17-DMAGHepatotoxicity, poor solubility, IV formulationOral bioavailability; no solubilizing excipients
Second (Resorcinols)NVP-AUY922, GanetespibOcular toxicity, infusion reactionsProdrug design (LAM-003→LAM-003A)
Prodrug DerivativesLAM-003--High aqueous solubility; small tablet dosage

Classification of LAM-003 Within Antineoplastic Small Molecules

LAM-003 is classified as an oral immunomodulating and antineoplastic small molecule targeting HSP90 isoforms (HSP90AA1, HSP90AB1, HSP90B1) [5]. Functionally, it belongs to the class of molecular chaperone disruptors, distinct from kinase inhibitors or DNA-damaging agents. Its mechanism involves binding to the N-terminal ATP-binding pocket of HSP90, inducing proteasomal degradation of client proteins critical for cancer cell survival [1] [2]. Preclinical profiling confirms its activity against genetically defined AML subtypes, particularly those harboring FLT3-ITD mutations, positioning it as a tumor-context-dependent therapeutic [1]. Unlike pan-HSP90 inhibitors, LAM-003 retains potency in stromal-protected leukemia microenvironments and against FLT3 inhibitor-resistant mutants (e.g., D835Y, F691L), underscoring its role in overcoming microenvironment-mediated resistance [1] [2]. Its prodrug status further categorizes it among bioreversible precursors, enhancing pharmacokinetic properties without modifying the pharmacophore’s target affinity.

Rationale for Targeting mTOR and Immunomodulatory Pathways

The rationale for LAM-003 extends beyond direct client protein degradation to modulation of interconnected mTOR and immunomodulatory pathways:

  • mTOR Signaling Synergy: HSP90 stabilizes multiple components of the PI3K/Akt/mTOR cascade, a pathway frequently hyperactivated in AML and linked to leukemia stem cell (LSC) survival [8] [9]. Inhibition of HSP90 by LAM-003 disrupts mTORC1/2 complexes, reducing phosphorylation of downstream effectors like 4E-BP1 and S6K. This dual-pathway suppression is critical, as mTORC1 regulates translation and autophagy, while mTORC2 promotes AKT-mediated survival signals [8]. Preclinical data demonstrate that LAM-003 synergizes with mTOR inhibitors by amplifying proteotoxic stress, collapsing compensatory feedback loops that often limit single-agent efficacy [1] [9].

  • Epigenetic-Immunomodulatory Crosstalk: A genome-wide CRISPR screen identified KDM6A (a histone H3K27 demethylase) as a determinant of LAM-003 sensitivity [1]. Loss of KDM6A elevates H3K27 methylation, silencing tumor suppressors and promoting immune evasion. LAM-003 sensitizes cells to EZH2 inhibitors (which block H3K27 methylation), suggesting combinatorial potential to reverse epigenetic immunosuppression. HSP90 also stabilizes immune checkpoint proteins (e.g., PD-L1), though direct immunomodulatory evidence for LAM-003 remains investigational [1] [7].

  • Non-Oncogene Addiction: FLT3-ITD AML exhibits heightened dependence on HSP90 for folding mutant kinases, rendering it susceptible to LAM-003. This exemplifies "non-oncogene addiction," wherein cancer cells rely on chaperone machinery to manage proteotoxic stress from oncogenic mutations [1] [4].

Table 2: LAM-003’s Mechanisms in Key Cancer Pathways

Targeted PathwayEffect of LAM-003Therapeutic Consequence
HSP90 Client StabilityDegrades FLT3-ITD, AKT, RAF1Suppresses proliferation/survival signaling
mTORC1/mTORC2Disrupts complex assembly; reduces p-S6K/p-4E-BP1Blocks translation; enhances stress responses
Epigenetic RegulationSensitizes to EZH2i via KDM6A dependencyReverses immune silencing; combats resistance

LAM-003 exemplifies a convergence strategy targeting proteostasis, epigenetic, and metabolic vulnerabilities, providing a multifaceted approach against refractory malignancies [1] [7] [8].

Properties

Product Name

LAM-003

IUPAC Name

unknown

Solubility

Soluble in DMSO

Synonyms

LAM-003; LAM 003; LAM003;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.